dimethyl N-{[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate
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Overview
Description
DIMETHYL (2S)-2-({[4-(3-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group and an imidazopyridine moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of DIMETHYL (2S)-2-({[4-(3-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE involves multiple steps, starting with the preparation of the imidazopyridine core. This is typically achieved through a series of cyclization reactions. The fluorophenyl group is then introduced via a substitution reaction. The final step involves the esterification of the butanedioate moiety under acidic conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Scientific Research Applications
DIMETHYL (2S)-2-({[4-(3-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of DIMETHYL (2S)-2-({[4-(3-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the imidazopyridine moiety facilitates its interaction with biological macromolecules .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl and imidazopyridine derivatives. DIMETHYL (2S)-2-({[4-(3-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE is unique due to its specific esterification with butanedioate, which may confer distinct biological properties .
Properties
Molecular Formula |
C19H21FN4O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C19H21FN4O5/c1-28-15(25)9-14(18(26)29-2)23-19(27)24-7-6-13-16(22-10-21-13)17(24)11-4-3-5-12(20)8-11/h3-5,8,10,14,17H,6-7,9H2,1-2H3,(H,21,22)(H,23,27)/t14-,17?/m0/s1 |
InChI Key |
XZJQEBNPZKRVFV-MBIQTGHCSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=CC=C3)F)N=CN2 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=CC=C3)F)N=CN2 |
Origin of Product |
United States |
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